N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-2-thiophen-2-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-13(11-20(17,18)14-7-4-10-19-14)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAOMEQLIPWIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the reaction of 2-thiophenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide and related acetamide derivatives:
Structural and Electronic Comparisons
- Sulfonyl vs. This group may improve solubility in aqueous environments, a critical factor for bioavailability.
- Aromatic Substituents: Compounds with phenyl or thiophene rings (e.g., iCRT3 and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ) exhibit π-π interactions, but the thiophene sulfonyl group in the target compound offers unique electronic effects due to sulfur’s electronegativity.
Biological Activity
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the formation of the thiophene sulfonyl group and the phenethyl moiety. The general synthetic route includes:
- Formation of Thiophene Sulfonyl Group : This is achieved using thiophene-2-sulfonyl chloride in the presence of a suitable base.
- Acetamide Formation : The reaction between the thiophene sulfonyl compound and 2-phenylethylamine leads to the formation of this compound.
The molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymes.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory pathways. A notable study demonstrated that treatment with this compound reduced paw edema in adjuvant-induced arthritis models, indicating its potential as an anti-arthritic agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models. The DPPH radical scavenging assay indicated that the compound possesses antioxidant properties comparable to well-known antioxidants like ascorbic acid .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.
- Receptor Modulation : It can bind to receptors that modulate pain and inflammation, leading to therapeutic effects observed in animal models.
Case Studies and Experimental Findings
Several studies have explored the biological activities of related compounds, providing insights into their pharmacological potential:
Q & A
Q. What are the common synthetic routes for N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the thiophene sulfonyl group to the acetamide backbone via nucleophilic substitution, often using carbodiimides or thionyl chloride as activating agents.
- Step 2 : Introduction of the phenylethylamine moiety through alkylation or reductive amination under inert conditions (e.g., nitrogen atmosphere).
- Step 3 : Purification via column chromatography or recrystallization, with solvents like ethyl acetate/hexane mixtures.
Key parameters include temperature control (40–80°C), solvent selection (DMF or DCM), and catalyst optimization (e.g., triethylamine for deprotonation) .
Q. What spectroscopic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm for thiophene/phenyl groups) and sulfonyl/acetamide linkages (δ 2.5–3.5 ppm).
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 341.4 g/mol for analogs) and fragmentation patterns .
Q. How is the compound screened for initial biological activity?
- In vitro assays : Antimicrobial activity via disk diffusion; cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Binding assays : Radioligand displacement studies to assess receptor affinity (e.g., serotonin or dopamine receptors).
- Pathway analysis : Western blotting or ELISA to evaluate effects on inflammatory markers (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies?
- Assay validation : Verify cell line authenticity (STR profiling) and control for solvent interference (e.g., DMSO concentration).
- Structural analogs : Compare activity across derivatives to isolate pharmacophoric elements (e.g., sulfonyl vs. carbonyl groups).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain potency variations .
Q. What strategies are used to study the compound’s mechanism of action?
- Target deconvolution : siRNA knockdown or CRISPR-Cas9 to identify essential proteins in responsive cell lines.
- Kinase profiling : Use broad-spectrum kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to pinpoint targets.
- Metabolomics : LC-MS-based analysis to track metabolic pathway alterations (e.g., glycolysis, oxidative phosphorylation) .
Q. How is the structure-activity relationship (SAR) optimized for this compound?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance electrophilicity.
- Scaffold hopping : Replace thiophene with furan or pyridine to assess ring electronic effects.
- Bioisosteric replacement : Substitute sulfonyl with phosphonate groups to improve solubility .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be addressed?
Q. What methods improve synthetic yield and scalability?
- Design of Experiments (DOE) : Optimize reagent stoichiometry and reaction time using Taguchi or factorial designs.
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., sulfonation) to enhance safety and yield.
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
